molecular formula C5H10O4S2 B562357 3-Carboxypropyl Methanethiosulfonate CAS No. 92953-15-6

3-Carboxypropyl Methanethiosulfonate

Cat. No.: B562357
CAS No.: 92953-15-6
M. Wt: 198.251
InChI Key: HMZYXXRSLYKGQA-UHFFFAOYSA-N
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Description

3-Carboxypropyl Methanethiosulfonate (CAS Number: 92953-15-6) is a chemical compound with the molecular formula C5H10O4S2 and a molecular weight of 198.26 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of this compound consists of 5 carbon atoms, 10 hydrogen atoms, 4 oxygen atoms, and 2 sulfur atoms .

Scientific Research Applications

RNA Labeling and Purification

3-Carboxypropyl Methanethiosulfonate (MTS) reagents have shown efficiency in labeling and purifying RNA. MTS forms disulfide bonds with 4-thiouridine (s4U)-containing RNA more efficiently than other reagents, leading to higher yields and less biased enrichment. This has facilitated the study of global microRNA turnover in human cells, enhancing methods for tracking different RNA populations, such as in tissue-specific transcription and RNA turnover studies (Duffy et al., 2015).

Ligand Binding and Anticancer Research

MTS derivatives have been used to explore new STAT3 direct inhibitors for anticancer applications. These derivatives bind selectively to the STAT3-SH2 domain and exhibit antiproliferative activity on cancer cell lines, suggesting that the MTS moiety is a valuable scaffold for developing new direct STAT3 inhibitors (Gabriele et al., 2014).

Studying Potassium Channel Structure

MTS reagents have been applied to study the structure of potassium channels. Charged, membrane-impermeant MTS variants modified currents at specific cysteine-substituted positions, revealing insights into the exposure and arrangement of channel regions (Pascual et al., 1995).

Enzyme Modification and Activity Studies

In enzymes, MTS reagents can introduce structural modifications via reaction with cysteine thiol groups. These modifications have resulted in significant changes in catalytic activity, aiding the understanding of enzyme function and the potential for enzyme engineering (Dickman & Jones, 2000).

Alkylation of Protein Cysteines

MTS, particularly S-Methyl MTS (MMTS), is used for alkylating protein cysteines in biochemical studies. It helps in trapping natural thiol-disulfide states of proteins, inhibiting enzymatic activity, and studying S-nitrosylation. The reversible nature of MMTS modifications allows for a controlled examination of protein function and structure (Makarov et al., 2019).

Coenzyme A Analogue Interaction Studies

MTS derivatives have been used to study the interaction with coenzyme A (CoA) and choline acetyltransferase. These studies have provided insights into the enzyme’s mechanism and the significance of CoA’s thiol group in enzyme inhibition (Currier & Mautner, 1977).

Properties

IUPAC Name

4-methylsulfonothioyloxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4S2/c1-11(8,10)9-4-2-3-5(6)7/h2-4H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZYXXRSLYKGQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=S)OCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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